

Application Notes and Protocols for In Vivo Use of Deucravacitinib (BMS-986165)

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For Researchers, Scientists, and Drug Development Professionals

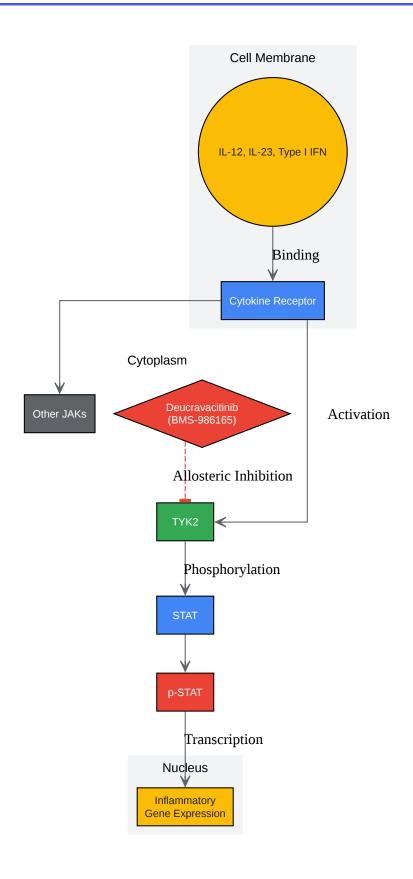
Introduction

Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[3] [4][5] This selectivity is a key differentiator from other pan-JAK inhibitors.[3] Deucravacitinib potently blocks the signaling of key cytokines implicated in various immune-mediated diseases, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2][6] These application notes provide detailed protocols and quantitative data to guide the in vivo use of Deucravacitinib in preclinical research.

Mechanism of Action

Deucravacitinib allosterically binds to the TYK2 pseudokinase (JH2) domain, stabilizing an inactive conformation of the enzyme.[4][7] This prevents the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs.[1][2] The inhibition of these pathways leads to reduced inflammation and immune cell activation, making Deucravacitinib a promising therapeutic agent for a range of autoimmune and inflammatory disorders.[6][8]





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Deucravacitinib's Mechanism of Action



Quantitative Data Summary

In Vivo Efficacy in Murine Models

Disease Model	Animal Strain	Dose	Dosing Regimen	Key Findings	Reference
IL-23-Induced Psoriasis-like Skin Inflammation	C57BL/6	7.5, 15, 30 mg/kg	Oral gavage, BID for 9 days	Dose- dependent reduction in acanthosis. 15 mg/kg was as effective as an anti-IL- 23 adnectin.	[1][8]
Anti-CD40- Induced Colitis	SCID	50 mg/kg	Oral gavage, BID	99% inhibition of peak weight loss and 70% reduction in histological scores.	[1]
Lupus (NZB/W F1 mice)	NZB/W	up to 30 mg/kg	Oral gavage, QD for 3 months	Well-tolerated and protected against nephritis. Correlated with inhibition of type I IFN gene expression.	[1]

Pharmacokinetic Parameters in Mice



Parameter	Value	Dose	Reference
Bioavailability (F)	122%	10 mg/kg (oral)	[8]
Cmax	7.5 μΜ	10 mg/kg (oral)	[8]
AUC	36 μM·h	10 mg/kg (oral)	[8]
Elimination Half-life (t1/2)	8-15 hours (in humans)	Single dose	[1][6]

Experimental Protocols IL-23-Induced Psoriasis-like Skin Inflammation Model in Mice

This model recapitulates key features of human psoriasis, including epidermal hyperplasia (acanthosis) and inflammatory cell infiltration driven by the IL-23/Th17 axis.[1]

Materials:

- Deucravacitinib (BMS-986165)
- Vehicle (e.g., EtOH:TPGS:PEG300, 5:5:90 or 5% DMSO, 50% PEG300, 5% Tween-80, 45% saline)[1][7]
- Recombinant mouse IL-23
- 6-8 week old female C57BL/6 mice[3]
- Standard laboratory equipment for animal handling, injections, and tissue collection.

Protocol:

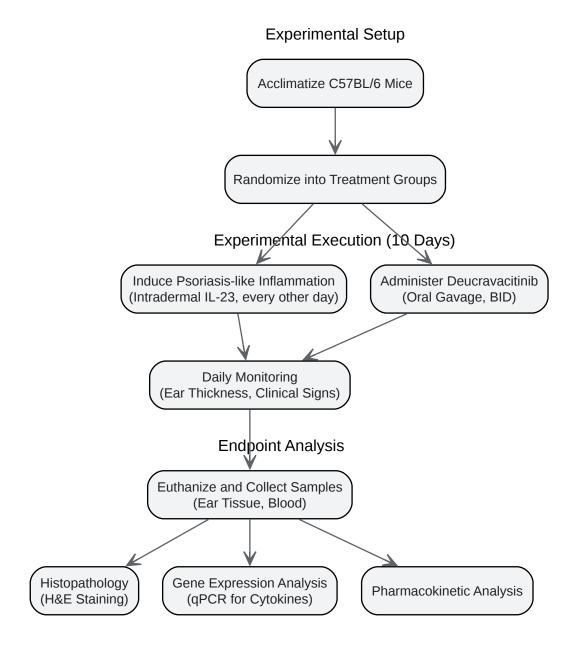
- Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
- Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control,
 Deucravacitinib at 7.5, 15, and 30 mg/kg, and a positive control such as an anti-IL-23



antibody).[1]

- Disease Induction: On day 0, administer intradermal injections of recombinant mouse IL-23 into the ears of the mice. Repeat IL-23 injections every other day through day 9.[1]
- Drug Administration:
 - Prepare Deucravacitinib in the chosen vehicle to the desired concentrations.
 - Administer Deucravacitinib or vehicle control via oral gavage twice daily (BID), starting the evening before the first IL-23 injection.
- Monitoring and Measurements:
 - Monitor the mice daily for signs of inflammation such as erythema, scaling, and skin thickness.
 - Measure ear thickness daily using a digital caliper as a quantitative measure of inflammation.
- Sample Collection: On day 10, euthanize the mice and collect ear tissue and blood samples.
 [7]
- Endpoint Analysis:
 - Histopathology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
 - Gene Expression Analysis: Isolate RNA from a portion of the ear tissue for quantitative PCR (qPCR) analysis of inflammatory cytokine expression (e.g., IL-17A, IL-21, IL-12, and IL-23 subunits).[1][8]
 - Pharmacokinetic Analysis: Analyze blood samples to determine the plasma concentrations of Deucravacitinib.





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In Vivo Psoriasis Model Workflow

Safety and Toxicology

In preclinical and clinical studies, Deucravacitinib has been generally well-tolerated.[2][6] In a first-in-human study, the overall frequency of adverse events was similar between the Deucravacitinib and placebo groups.[6] No serious adverse events were reported in a Phase 2 trial for psoriatic arthritis.[5]



Conclusion

Deucravacitinib (BMS-986165) is a highly selective and potent allosteric inhibitor of TYK2 with demonstrated efficacy in various preclinical models of immune-mediated diseases. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute in vivo studies using this compound. Careful adherence to the described methodologies will ensure robust and reproducible results in the investigation of Deucravacitinib's therapeutic potential.

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